N-[(1H-1,3-benzodiazol-2-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine Benzimidazole is known for its wide range of biological activities, while pyrimidine is a fundamental component of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves the condensation of 2-(chloromethyl)-1H-benzimidazole with 5,6-dimethylpyrimidine-4-carboxamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process might involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety would yield N-oxide derivatives, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization and disrupting microtubule formation . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzimidazol-2-ylmethyl)benzamide
- 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine tetrahydrate
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to its dual structural features of benzimidazole and pyrimidine, which confer a broad spectrum of biological activities. Its ability to act as both an enzyme inhibitor and activator makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-10(2)17-8-18-14(9)15(21)16-7-13-19-11-5-3-4-6-12(11)20-13/h3-6,8H,7H2,1-2H3,(H,16,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPPPBZSYBDXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2=NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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